molecular formula C10H7BrN2O B1649698 3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one CAS No. 10333-16-1

3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

Cat. No.: B1649698
CAS No.: 10333-16-1
M. Wt: 251.08
InChI Key: ZGWCKLUGOIEJIA-UHFFFAOYSA-N
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Description

3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both bromine and pyridine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the pyridine rings makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridine rings can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine would yield a 3-amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: The compound can be used to create novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(pyridin-2-yl)pyridin-2(1H)-one
  • 3-Iodo-1-(pyridin-2-yl)pyridin-2(1H)-one
  • 1-(pyridin-2-yl)pyridin-2(1H)-one

Uniqueness

3-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its chloro or iodo analogs.

Properties

IUPAC Name

3-bromo-1-pyridin-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-3-7-13(10(8)14)9-5-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCKLUGOIEJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300638
Record name 3-Bromo[1(2H),2′-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10333-16-1
Record name 3-Bromo[1(2H),2′-bipyridin]-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10333-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo[1(2H),2′-bipyridin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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